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Compound of Interest

6-Ethoxy-benzo[1,3]dioxole-5-
Compound Name:

carbaldehyde
CAS No.: 75889-50-8
Cat. No.: B1306413

Get Quote

Executive Summary

The 1,3-benzodioxole scaffold (methylenedioxybenzene) is a privileged structure in medicinal
chemistry, serving as the core for numerous pharmacologically active agents ranging from
natural alkaloids (e.g., piperine, podophyllotoxin) to synthetic therapeutics (e.qg., stiripentol,
paroxetine).

This guide focuses on a specific subclass: Ethoxy-substituted benzodioxoles. While the
methoxy-substituted variants are ubiquitous in nature (e.g., myristicin), the ethoxy-substituted
analogues represent a critical synthetic expansion of the Structure-Activity Relationship (SAR).
The introduction of an ethoxy group at the 5- or 6-position alters lipophilicity (

), metabolic stability, and steric occupancy within binding pockets.

Key Biological Activities Covered:

o SSAO/VAP-1 Inhibition: The most distinct and high-potency application of 5/6-ethoxy-
benzodioxoles (specifically oxime derivatives) in treating inflammation and vascular
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diseases.

o Antitumor Cytotoxicity: Synthetic derivatives leveraging the ethoxy-benzodioxole core to
inhibit tubulin polymerization or induce apoptosis in resistant cancer lines.

e Cytochrome P450 Modulation: The inherent synergistic potential of the benzodioxole ring,
modulated by the ethoxy substituent's electronic effects.

Chemical Architecture & SAR
Structural Definition and Numbering

The numbering of the 1,3-benzodioxole system is critical for precise identification.
o Core: 1,3-benzodioxole (oxygen atoms at 1 and 3).
e Aromatic Ring: Positions 4, 5, 6, and 7.[1]

Symmetry Note: In a mono-substituted system, position 5 is equivalent to position 6. The
designation "6-ethoxy" typically implies a di-substituted system where another functional group
(e.g., an aldehyde or amide) resides at position 4 or 5, rendering the positions distinct.

e 5-Ethoxy-1,3-benzodioxole: Often used as the precursor.

o 6-Ethoxy-substituted: Refers to the ortho relationship between the ethoxy group and a
substituent at position 5, or the meta relationship to a substituent at position 4.

The "Ethoxy Effect” in SAR

Replacing a methoxy (-OMe) group with an ethoxy (-OEt) group introduces specific
pharmacodynamic changes:

e Lipophilicity: Increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

» Steric Bulk: The ethyl tail requires a larger hydrophobic pocket. In SSAO/VAP-1 inhibitors,
this bulk prevents the molecule from entering the smaller active sites of related amine
oxidases (like MAO-A/B), thereby enhancing selectivity.
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o Metabolic Stability: The ethyl group is less prone to rapid O-dealkylation compared to the
methoxy group in certain hepatic pathways.

Primary Therapeutic Application: SSAO/VAP-1
Inhibition

The most authoritative biological activity associated with 6-ethoxy-substituted benzodioxoles
(specifically 5-ethoxy-1,3-benzodioxole-4-carbaldehyde oxime) is the inhibition of

Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1
(VAP-1).

Mechanism of Action
SSAO/VAP-1 is a dual-function protein:

o Enzymatic: Converts primary amines into aldehydes, hydrogen peroxide, and ammonia.
These products cause oxidative stress and protein cross-linking.

o Adhesive: Facilitates the adhesion and transmigration of leukocytes into inflamed tissues.

The 6-Ethoxy Advantage: Inhibitors containing the 5/6-ethoxy-benzodioxole core bind to the
active site of VAP-1. The ethoxy group provides optimal van der Waals contact within the
hydrophobic channel leading to the active site copper center, while the benzodioxole ring
mimics the substrate's aromatic core.

Signaling Pathway Visualization
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Caption: Mechanism of SSAO/VAP-1 inhibition by ethoxy-benzodioxoles, preventing oxidative
stress and leukocyte infiltration.

Secondary Application: Antitumor Activity[2][3][4][5]
[6][7]

Synthetic derivatives incorporating the 6-ethoxy-1,3-benzodioxole moiety have shown potency
against solid tumors (HeLa, MCF-7, MDA-MB-231).
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Cytotoxic Mechanism

o Tubulin Inhibition: Analogous to podophyllotoxin, the benzodioxole ring interacts with the
colchicine-binding site of tubulin. The ethoxy substitution at position 6 (often combined with a
5-methoxy or 5-bromo group) optimizes the binding angle, disrupting microtubule assembly
and arresting the cell cycle at the G2/M phase.

e Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax proteins.

Comparative Potency Data (Representative)

Compound Substitution Target Cell .
. IC50 (pM) Mechanism
Class Pattern Line
Benzodioxole 5-Ethoxy-4- Endothelial
) 0.05-0.2 SSAO Inhibition
Oxime carbaldehyde (VAP-1)
o 6-Ethoxy-5- . o
Piperine Analog HelLa (Cervical) 492 +1.09 Tubulin Binding
bromo
) 6-Ethoxy- Apoptosis
Chalcone Hybrid ) MDA-MB-231 6.75+0.90
benzodioxole (G2/M)
Standard 5-Fluorouracil HelLa 125+2.1 Antimetabolite

Experimental Protocols
Synthesis of 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

A key intermediate for VAP-1 inhibitors.
Reagents: 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, Ethyl bromide, K2CO3, DMF.

o Preparation: Dissolve 5-hydroxy-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in anhydrous
DMF.

o Base Addition: Add Potassium Carbonate (K2CO3, 1.5 eq) and stir at room temperature for
30 minutes to generate the phenoxide anion.

o Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.
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» Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

o Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with
brine, dry over Na2S04, and concentrate.

 Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield
the 5-ethoxy derivative.

SSAO/IVAP-1 Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized ethoxy-benzodioxole.

Protocol:

Enzyme Source: Recombinant human SSAO/VAP-1 or tissue homogenates (e.g., adipose
tissue).

o Substrate: Benzylamine (radiolabeled [14C]-benzylamine or fluorometric substrate like
Amplex Red).

e Incubation:
o Mix Enzyme + Test Compound (0.1 nM — 10 uM) in Phosphate Buffer (pH 7.4).
o Pre-incubate for 30 minutes at 37°C.

» Reaction Start: Add Substrate. Incubate for 30-60 minutes.

e Detection:

o Radiometric: Stop reaction with citric acid. Extract aldehyde product into toluene/PPO.
Measure CPM in scintillation counter.

o Fluorometric: Measure H202 production via fluorescence (Ex/Em: 530/590 nm).

Calculation: Plot % Inhibition vs. Log[Concentration] to determine 1C50.

Synthesis Workflow Diagram
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benzodioxole-4-CHO (EtBr, K2CO3, DMF) benzodioxole-4-CHO (NH20H-HCI) (VAP-1 Inhibitor)

Click to download full resolution via product page

Caption: Synthetic route from hydroxy-benzodioxole to the bioactive ethoxy-oxime derivative.

Future Perspectives & Optimization

The 6-ethoxy-substituted benzodioxole scaffold remains underutilized compared to its methoxy
counterparts. Future optimization should focus on:

 |sosteres: Replacing the ethyl group with fluoroethyl (-OCH2CH2F) to block metabolic
oxidation while maintaining steric bulk.

» Hybrid Drugs: Linking the ethoxy-benzodioxole core to nitric oxide (NO) donors to combat
endothelial dysfunction synergistically (as seen in recent patent literature).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Bot Verification [rasayanjournal.co.in]

e To cite this document: BenchChem. [Biological Activity of 6-Ethoxy-Substituted
Benzodioxoles: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306413/docs#biological-activity-of-6-ethoxy-
substituted-benzodioxoles-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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